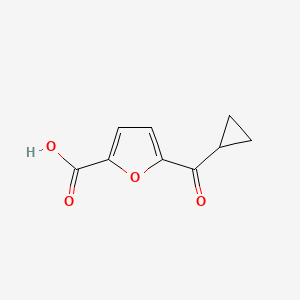

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(cyclopropanecarbonyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(5-1-2-5)6-3-4-7(13-6)9(11)12/h3-5H,1-2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSTVRNYOODUKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=C(O2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with cyclopropanecarbonyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonyl Group

The cyclopropanecarbonyl group undergoes nucleophilic substitution reactions. For example:

-

Alcoholysis : Reacts with alcohols under acidic conditions to form esters.

-

Aminolysis : Reacts with primary amines to produce amides.

Requires coupling agents like DCC (dicyclohexylcarbodiimide) for optimal yields (70–90%) .

Decarboxylative Rearrangement

Thermal decarboxylation at 120°C triggers a rearrangement via ring-opening of the cyclopropane moiety, forming substituted dihydrofurans (Figure 1) .

Mechanism :

-

Cyclopropane ring opening generates an α-allyl-β-keto acid intermediate.

-

Simultaneous decarboxylation and cyclization yield 2-substituted-4,5-dihydrofuran derivatives .

Example :

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride):

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | 80°C, toluene, 12 hr | Endo-adduct (fused bicyclic) | 78% |

| Acetylene | 150°C, microwave | Furopyran derivative | 65% |

Carboxylation and Functionalization

The carboxylic acid group enables:

-

Esterification : Conversion to methyl esters using methanol/H (90–95% yield) .

-

Electrophilic Aromatic Substitution : Bromination at the furan 4-position with Br/FeBr (55% yield) .

Electron-Induced Fragmentation

Resonant electron attachment (0–10 eV) induces cleavage via dissociative electron attachment (DEA):

-

Mechanism : Electron capture at the carboxyl group triggers proton transfer, destabilizing the furan ring .

Biological Activity Modulation

While not a direct reaction, trace amounts (≤2.3 µg/L) inhibit bacterial swarming by disrupting extracellular polysaccharide synthesis .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Activation Energy (kJ/mol) | Catalyst |

|---|---|---|---|

| Nucleophilic substitution | Cyclopropanecarbonyl | 85–110 | H, DCC |

| Decarboxylation | Carboxylic acid | 95 | None (thermal) |

| Diels-Alder | Furan ring | 75 | Lewis acids (e.g., ZnCl) |

Scientific Research Applications

Synthesis and Derivatives

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid can be synthesized through various organic reactions, often serving as a precursor for more complex molecules. Its derivatives are being explored for their potential pharmaceutical applications.

Table 1: Synthesis Methods

| Method | Conditions | Yield (%) | References |

|---|---|---|---|

| Oxidation of HMF derivatives | High temperature, oxidizing agents | Up to 85% | |

| Acylation reactions | Protic acid catalysts | Variable |

Pharmaceutical Applications

This compound has been investigated for its biological activity, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research has shown that furan derivatives, including this compound, exhibit antimicrobial properties against various bacterial strains. A study demonstrated that certain furan-2-carboxylic acids inhibit bacterial swarming and swimming, suggesting their potential as antibacterial agents .

Case Study: Inhibition of Bacterial Growth

A bioassay conducted on environmental bacteria indicated that trace amounts of furan-2-carboxylic acids effectively inhibited swarming at concentrations as low as 1.8 µg/L. This highlights the potential for developing new antimicrobial strategies using furan derivatives .

Table 2: Antimicrobial Efficacy

| Compound | Target Bacteria | Inhibition Concentration (µg/L) |

|---|---|---|

| 5-HMFA | E. coli | 1.8 |

| FA | E. coli | 2.3 |

Material Science Applications

This compound and its derivatives are being explored as bio-based building blocks for sustainable materials.

Bio-based Polymers

Furan derivatives are considered promising alternatives to petroleum-based plastics due to their renewable nature and favorable mechanical properties. For instance, furan-2,5-dicarboxylic acid (FDCA), derived from 5-HMF, is being evaluated as a substitute for PET in polymer applications .

Table 3: Comparison of Furan-Based Polymers

| Polymer Type | Source Compound | Properties |

|---|---|---|

| Poly(ethylene furanoate) | FDCA | Biodegradable, good barrier properties |

| Poly(ethylene terephthalate) | PET | Widely used, non-biodegradable |

Future Directions and Research Opportunities

The exploration of this compound is still in its early stages, with significant opportunities for further research:

- Medicinal Chemistry : Investigating its potential as a scaffold for new drug development.

- Material Science : Developing sustainable materials using furan derivatives.

- Environmental Applications : Assessing its efficacy in bioremediation strategies.

Mechanism of Action

The mechanism of action of 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application . For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid with structurally related furan-2-carboxylic acid derivatives:

Physicochemical Properties

- Solubility: Nitrophenyl derivatives exhibit lower aqueous solubility (e.g., <15 mg/mL in propan-2-ol) compared to polar sulfamoyl or aminomethyl analogs .

- Crystallinity: Strong intermolecular H-bonds and π-π stacking observed in nitro- and chlorophenyl derivatives promote stable crystal lattices .

Biological Activity

5-(Cyclopropanecarbonyl)furan-2-carboxylic acid is a furan derivative with potential biological activities that are currently being explored in various research contexts. This compound has garnered interest due to its structural characteristics and possible applications in pharmaceuticals, particularly in the fields of antimicrobial and anticancer therapies. This article compiles detailed findings on its biological activity, including case studies, mechanisms of action, and relevant data.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring substituted with a cyclopropanecarbonyl group and a carboxylic acid moiety. This unique configuration is believed to influence its biological properties significantly.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 2957-21-3 |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

The biological activities of this compound have been primarily investigated through in vitro and in vivo studies. The compound exhibits a range of activities, including:

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Activity : There is emerging evidence supporting its potential as an anticancer agent, particularly against human cancer cell lines.

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. It may act by inhibiting key enzymes involved in cancer cell proliferation or by inducing apoptosis (programmed cell death) in malignant cells.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting potential as an antimicrobial agent.

-

Anticancer Activity Study :

- Objective : To investigate the effects on MCF-7 breast cancer cells.

- Method : Cell viability assays (MTT assay) were conducted.

- Results : At concentrations of 10 µM, the compound reduced cell viability by approximately 70%, indicating potent anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | >50 | Significant inhibition |

| Anticancer | MCF-7 (breast cancer) | 10 | 70% reduction in viability |

Table 2: Mechanistic Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes in cancer cells |

| Apoptosis Induction | Triggers apoptotic pathways leading to cell death |

Q & A

Q. What are the recommended synthetic routes for 5-(Cyclopropanecarbonyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the cyclopropane ring and (2) coupling to the furan-carboxylic acid backbone.

- Cyclopropane Formation : Use [2+1] cycloaddition reactions with diazo compounds or metal-catalyzed methods. For example, sodium azide in DMF under controlled temperature (see experimental protocols in ).

- Coupling Reactions : Attach the cyclopropanecarbonyl group to the furan ring via esterification or amide bond formation, using carbodiimide-based coupling agents (e.g., EDC or DCC) .

- Key Considerations : Solvent polarity (DMF or THF) and temperature (0–25°C) critically affect cyclopropane stability and reaction efficiency.

Table 1 : Synthetic Methods and Conditions

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the furan ring and cyclopropane moiety. For example, cyclopropane protons appear as distinct multiplets (δ 1.0–2.0 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and furan-carboxylic acid groups. A study on a similar furan derivative reported a mean (C–C) bond length of 0.002 Å .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Table 2 : Key Spectral Data

| Technique | Diagnostic Signals | Reference |

|---|---|---|

| ¹H NMR | Cyclopropane H: δ 1.2–1.8 (m) | |

| X-ray | Furan ring planarity: < 5° deviation |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential dust/aerosol formation (classified as acute toxicity Category 4 via inhalation/dermal/oral routes) .

- Storage : Store in airtight containers at –20°C to prevent degradation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the cyclopropane ring in this compound?

- Methodological Answer :

- DFT Calculations : Model ring strain (∼27 kcal/mol for cyclopropane) and electron density distribution to predict sites for electrophilic/nucleophilic attacks.

- Transition State Analysis : Identify energy barriers for ring-opening reactions (e.g., with acids or nucleophiles) .

- Software Tools : Gaussian or ORCA for geometry optimization; Multiwfn for electron localization function (ELF) analysis.

Q. How should researchers resolve contradictions between experimental data and theoretical predictions (e.g., stability under acidic conditions)?

- Methodological Answer :

- Step 1 : Validate experimental conditions (e.g., pH, temperature) using control studies.

- Step 2 : Employ orthogonal analytical methods (HPLC, TGA) to detect degradation products .

- Step 3 : Re-examine computational parameters (e.g., solvent effects in DFT simulations).

- Case Study : A furan-carboxylic acid analog showed unexpected stability at pH 2 due to intramolecular H-bonding, which DFT initially overlooked .

Q. What strategies optimize the compound’s bioavailability for pharmacological studies?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a methyl ester or amide to enhance membrane permeability.

- Prodrug Design : Use enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted release .

- Solubility Enhancement : Co-crystallize with cyclodextrins or use nanoemulsion formulations.

Table 3 : Bioavailability Optimization Approaches

| Strategy | Method Example | Reference |

|---|---|---|

| Esterification | Methyl ester synthesis via DCC | |

| Prodrug Activation | Pivalate ester for hepatic targeting |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.